

# Dimethoxydiphenylsilane: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Dimethoxydiphenylsilane*

Cat. No.: *B146717*

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**Dimethoxydiphenylsilane**, an organosilicon compound with the chemical formula  $(C_6H_5)_2Si(OCH_3)_2$ , is a versatile molecule utilized in a wide array of scientific and industrial applications. Its unique chemical structure, featuring two phenyl groups and two methoxy groups attached to a central silicon atom, imparts a combination of thermal stability, reactivity, and organic compatibility. This technical guide provides an in-depth overview of its synonyms, chemical properties, and key applications, complete with experimental protocols and logical workflow diagrams.

## Synonyms and Alternative Names

**Dimethoxydiphenylsilane** is known by several alternative names in scientific literature and commercial products. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

Synonym	Reference
Diphenyldimethoxysilane	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Silane, dimethoxydiphenyl-	<a href="#">[4]</a>
Benzene, 1,1'-(dimethoxysilylene)bis-	<a href="#">[5]</a>
DPDMS cpd	<a href="#">[5]</a>
KBM 202	<a href="#">[5]</a>
KBM 202LS5300	<a href="#">[5]</a>
TSL 8172	<a href="#">[5]</a>
Z 6074	<a href="#">[5]</a>
AY 43-047	<a href="#">[5]</a>
Gp-235 Dimethoxydiphenylsilane	<a href="#">[5]</a>
Difenildimetoxisilano	
Dimethoxydiphenylsilan	
NSC 93509	

## Chemical and Physical Properties

A summary of the key physical and chemical properties of **dimethoxydiphenylsilane** is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.

Property	Value	Reference
CAS Number	6843-66-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>14</sub> H <sub>16</sub> O <sub>2</sub> Si	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	244.36 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless transparent liquid	<a href="#">[1]</a>
Density	1.075 - 1.085 g/cm <sup>3</sup> at 20 °C	<a href="#">[1]</a>
Boiling Point	161 °C at 15 mmHg	<a href="#">[1]</a>
Refractive Index (n <sub>25/D</sub> )	1.5350 - 1.5450	<a href="#">[1]</a>
Purity	≥ 98% (GC)	<a href="#">[1]</a>
Storage Conditions	Store at 0-8°C	<a href="#">[1]</a>

## Key Applications and Experimental Protocols

**Dimethoxydiphenylsilane**'s unique properties make it a valuable component in several advanced applications, including organic synthesis, surface modification, as a coupling agent in composite materials, and as a critical component in polymerization catalysis.

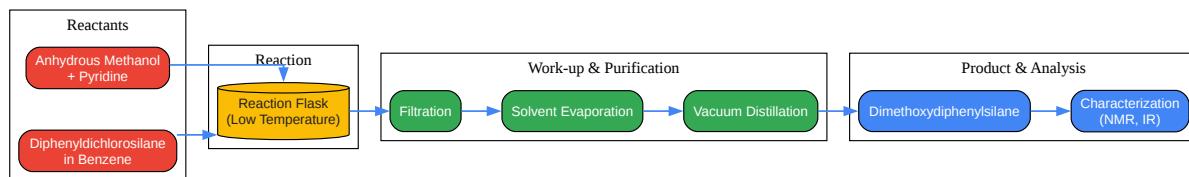
## Synthesis of Dimethoxydiphenylsilane

**Dimethoxydiphenylsilane** can be synthesized via the reaction of diphenyldichlorosilane with methanol.[\[2\]](#)[\[5\]](#) This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

### Experimental Protocol: Synthesis of Dimethoxydiphenylsilane

- Materials: Diphenyldichlorosilane, anhydrous methanol, anhydrous benzene, and anhydrous pyridine.
- Procedure:
  - In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, dissolve diphenyldichlorosilane in anhydrous benzene.

- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of anhydrous methanol mixed with anhydrous pyridine to the cooled solution with constant stirring. The pyridine acts as a base to neutralize the HCl formed during the reaction.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.
- The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the precipitated pyridinium hydrochloride is removed by filtration.
- The filtrate is then concentrated under reduced pressure to remove the benzene solvent.
- The crude product is purified by vacuum distillation to yield pure **dimethoxydiphenylsilane**.
- Characterization: The final product can be characterized by  $^1\text{H}$  NMR and IR spectroscopy to confirm its structure and purity.



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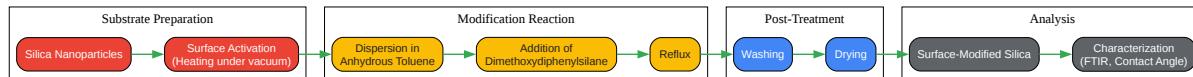
Caption: Synthesis workflow for **dimethoxydiphenylsilane**.

## Surface Modification

**Dimethoxydiphenylsilane** is employed in surface modification processes to impart hydrophobicity to various substrates. The methoxy groups can hydrolyze to form reactive silanol groups, which then condense with hydroxyl groups on the surface of materials like silica, forming a stable, covalent bond.

#### Experimental Protocol: Surface Modification of Silica Nanoparticles

- Materials: Silica nanoparticles, **dimethoxydiphenylsilane**, anhydrous toluene (or another suitable organic solvent), deionized water (for hydrolysis).
- Procedure:
  - Activate the surface of the silica nanoparticles by heating under vacuum to remove adsorbed water and expose surface hydroxyl groups.
  - Disperse the activated silica nanoparticles in anhydrous toluene.
  - Add a controlled amount of **dimethoxydiphenylsilane** to the suspension. A small, stoichiometric amount of water can be added to facilitate the hydrolysis of the methoxy groups.
  - Reflux the mixture for several hours under a nitrogen atmosphere to promote the condensation reaction between the silanol groups of the hydrolyzed silane and the hydroxyl groups on the silica surface.
  - After the reaction, cool the mixture and wash the surface-modified silica nanoparticles repeatedly with toluene and then with a solvent like ethanol or acetone to remove any unreacted silane and byproducts.
  - Dry the modified silica nanoparticles under vacuum.
- Characterization: The success of the surface modification can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe the presence of phenyl groups, and contact angle measurements to quantify the change in surface hydrophobicity.

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Caption: Workflow for surface modification of silica.

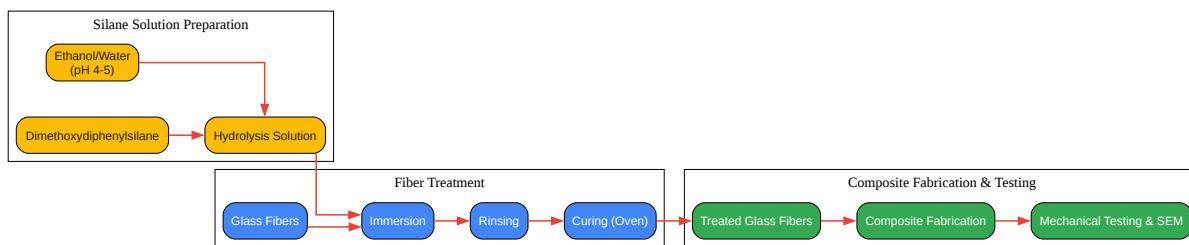
## Coupling Agent in Composite Materials

As a silane coupling agent, **dimethoxydiphenylsilane** enhances the adhesion between inorganic fillers (e.g., glass fibers) and organic polymer matrices. This improved interfacial bonding leads to composite materials with enhanced mechanical properties.

### Experimental Protocol: Treatment of Glass Fibers

- Materials: Glass fibers, **dimethoxydiphenylsilane**, water, acetic acid (for pH adjustment), and an organic solvent (e.g., ethanol).
- Procedure:
  - Prepare a hydrolysis solution by dissolving **dimethoxydiphenylsilane** in an ethanol/water mixture. The pH of the solution is typically adjusted to 4-5 with acetic acid to catalyze the hydrolysis of the methoxy groups to silanols.
  - Immerse the glass fibers in the prepared silane solution for a specific duration to allow for the deposition and reaction of the silane on the fiber surface.
  - Remove the treated glass fibers from the solution and rinse them with a suitable solvent to remove excess silane.
  - Cure the treated glass fibers in an oven at an elevated temperature (e.g., 100-120 °C) to promote the condensation of the silanol groups with the hydroxyl groups on the glass surface and to form a stable polysiloxane layer.

- The treated glass fibers are then ready to be incorporated into a polymer matrix.
- Evaluation: The effectiveness of the coupling agent treatment can be assessed by measuring the mechanical properties (e.g., tensile strength, flexural strength) of the resulting composite material and by examining the fiber-matrix interface using scanning electron microscopy (SEM).



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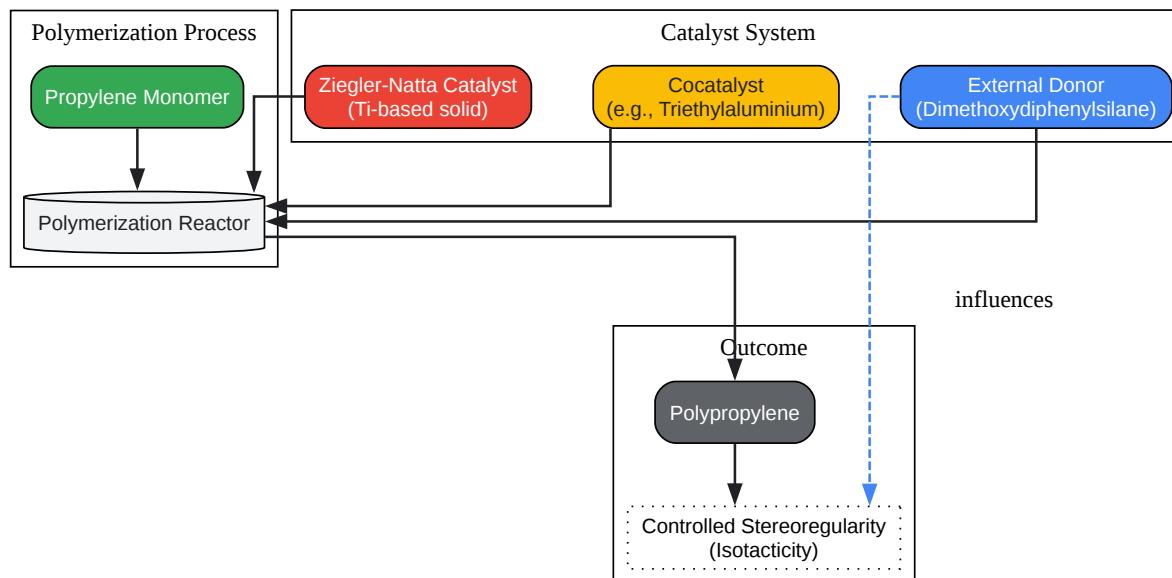
Caption: Workflow for using **dimethoxydiphenylsilane** as a coupling agent.

## Ziegler-Natta Catalysis

In the production of polypropylene, **dimethoxydiphenylsilane** can be used as an external electron donor in Ziegler-Natta catalyst systems.<sup>[1]</sup> It plays a crucial role in controlling the stereochemistry of the polymer, thereby influencing its properties such as crystallinity and mechanical strength. The external donor interacts with the catalyst components to modulate the activity and selectivity of the active sites.

Conceptual Protocol: Role in Polypropylene Polymerization

- Components: A solid titanium-based Ziegler-Natta catalyst, a cocatalyst (typically an aluminum alkyl like triethylaluminium), and **dimethoxydiphenylsilane** as the external electron donor.
- Procedure:
  - The polymerization is carried out in a reactor under controlled temperature and pressure.
  - The solid catalyst component is introduced into the reactor.
  - The cocatalyst and the external donor (**dimethoxydiphenylsilane**) are then fed into the reactor. The ratio of the cocatalyst to the external donor and to the titanium component of the catalyst is a critical parameter that needs to be optimized.
  - Propylene monomer is continuously fed into the reactor.
  - The polymerization reaction proceeds, and the polypropylene is formed as a solid powder.
  - The polymer is then collected, and any catalyst residues are deactivated and removed.
- Influence: The presence and concentration of **dimethoxydiphenylsilane** affect the stereoregularity (isotacticity) of the resulting polypropylene. By varying the type and amount of the external donor, the properties of the final polymer can be tailored for specific applications.



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Caption: Logical relationship in Ziegler-Natta catalysis.

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